![molecular formula C17H19NO B11864322 1-[2-(Diphenylmethoxy)ethyl]aziridine CAS No. 53499-43-7](/img/structure/B11864322.png)
1-[2-(Diphenylmethoxy)ethyl]aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Diphenylmethoxy)ethyl]aziridine is an organic compound that features an aziridine ring, which is a three-membered heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[2-(Diphenylmethoxy)ethyl]aziridine can be synthesized through several methods. One common approach involves the reaction of 2-(diphenylmethoxy)ethylamine with an appropriate aziridination reagent. This process typically requires the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of high-temperature dehydration processes. For example, the Nippon Shokubai process utilizes an oxide catalyst and high temperatures to dehydrate aminoethanol derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Diphenylmethoxy)ethyl]aziridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of aziridine N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols attack the aziridine ring, leading to ring-opening and the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Aziridine N-oxides.
Reduction: Amines.
Substitution: Substituted aziridines and ring-opened products.
Wissenschaftliche Forschungsanwendungen
1-[2-(Diphenylmethoxy)ethyl]aziridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[2-(Diphenylmethoxy)ethyl]aziridine involves its ability to undergo nucleophilic ring-opening reactions. The aziridine ring is highly strained, making it susceptible to attack by nucleophiles. This reactivity allows the compound to interact with various biological targets, including enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and are used in similar applications, such as enzyme inhibition and medicinal chemistry.
Uniqueness: 1-[2-(Diphenylmethoxy)ethyl]aziridine is unique due to the presence of the diphenylmethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in the synthesis of complex molecules and in applications requiring specific reactivity profiles.
Eigenschaften
CAS-Nummer |
53499-43-7 |
|---|---|
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
1-(2-benzhydryloxyethyl)aziridine |
InChI |
InChI=1S/C17H19NO/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-14-13-18-11-12-18/h1-10,17H,11-14H2 |
InChI-Schlüssel |
AVLVTOADNZRDLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


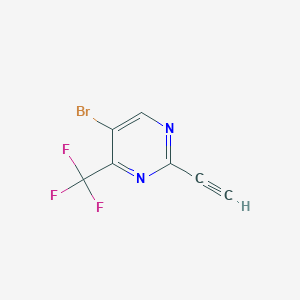

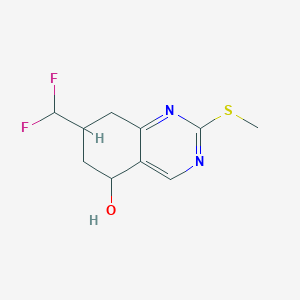
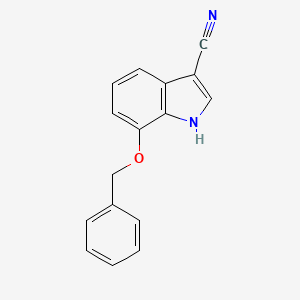

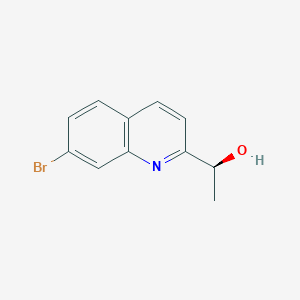

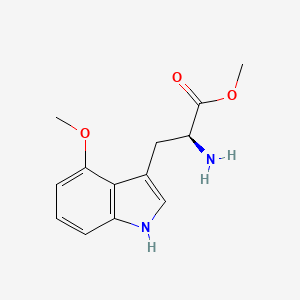

![1-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11864320.png)

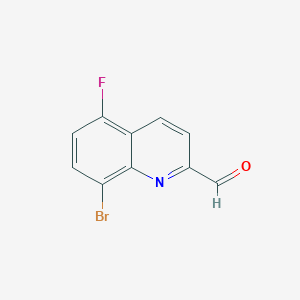
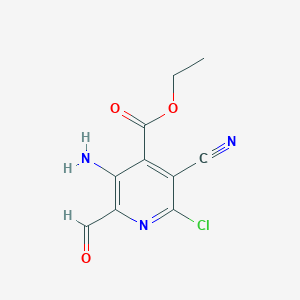
![2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11864342.png)
